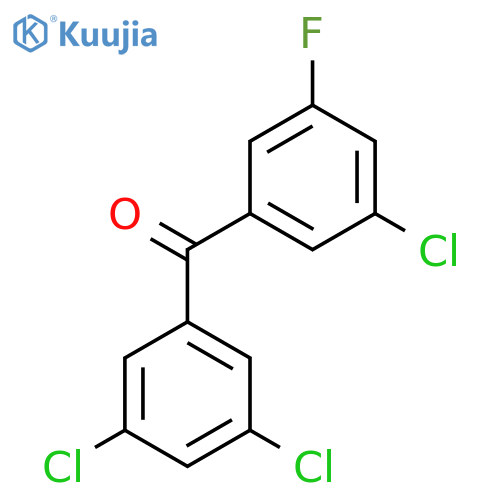Cas no 951890-50-9 (5-Fluoro-3,3',5'-trichlorobenzophenone)
5-フルオロ-3,3',5'-トリクロロベンゾフェノンは、高純度の有機化合物であり、医薬品中間体や農薬合成における重要な原料として利用されます。分子構造中のフッ素原子と3つの塩素原子が反応性を高め、選択的な官能基導入を可能にします。特に、ハロゲン置換基の配置により、高い電子求引性と立体障害のバランスが特徴で、精密有機合成において優れた反応性を発揮します。熱安定性に優れ、各種クロスカップリング反応や求核置換反応への適用性が確認されています。実験室規模から工業生産まで、再現性の高い反応収率が得られる点が利点です。

951890-50-9 structure
商品名:5-Fluoro-3,3',5'-trichlorobenzophenone
CAS番号:951890-50-9
MF:C13H6Cl3FO
メガワット:303.54354429245
CID:4722487
5-Fluoro-3,3',5'-trichlorobenzophenone 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-3,3',5'-trichlorobenzophenone
- (3-Chloro-5-fluorophenyl)(3,5-dichlorophenyl)methanone
-
- インチ: 1S/C13H6Cl3FO/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
- InChIKey: SCYQARMWDKWXFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(C1C=C(C=C(C=1)Cl)F)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 303
- トポロジー分子極性表面積: 17.1
5-Fluoro-3,3',5'-trichlorobenzophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201944-1g |
5-Fluoro-3,3',5'-trichlorobenzophenone |
951890-50-9 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201944-2g |
5-Fluoro-3,3',5'-trichlorobenzophenone |
951890-50-9 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 201944-5g |
5-Fluoro-3,3',5'-trichlorobenzophenone |
951890-50-9 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| TRC | F088575-250mg |
5-Fluoro-3,3',5'-trichlorobenzophenone |
951890-50-9 | 250mg |
$ 290.00 | 2022-06-05 | ||
| TRC | F088575-500mg |
5-Fluoro-3,3',5'-trichlorobenzophenone |
951890-50-9 | 500mg |
$ 480.00 | 2022-06-05 |
5-Fluoro-3,3',5'-trichlorobenzophenone 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
951890-50-9 (5-Fluoro-3,3',5'-trichlorobenzophenone) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
